N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a phenyl group, and a dihydropyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative and the phenyl derivative. These intermediates are then combined under specific reaction conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in acidic or neutral environments.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. These reactions are usually conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used as a precursor for the synthesis of pharmaceuticals or as an active ingredient in drug formulations.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
N-(2,4-difluorophenyl)-2-((6-oxo-4-methyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
N-(2,4-difluorophenyl)-2-((6-oxo-4-ethyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the phenyl group and the difluorophenyl moiety contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2S/c19-12-6-7-14(13(20)8-12)21-17(25)10-26-18-22-15(9-16(24)23-18)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKHKZWQQPLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.